3-Phenyl-3-butenenitrile
CAS No.: 14908-85-1
Cat. No.: VC21020358
Molecular Formula: C10H9N
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14908-85-1 |
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Molecular Formula | C10H9N |
Molecular Weight | 143.18 g/mol |
IUPAC Name | 3-phenylbut-3-enenitrile |
Standard InChI | InChI=1S/C10H9N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6H,1,7H2 |
Standard InChI Key | QMFVYCZFUFUWDG-UHFFFAOYSA-N |
SMILES | C=C(CC#N)C1=CC=CC=C1 |
Canonical SMILES | C=C(CC#N)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
3-Phenyl-3-butenenitrile (CAS: 14908-85-1) is an unsaturated nitrile with the molecular formula C₁₀H₉N. Also known as Benzenepropanenitrile, β-methylene-, this compound features a phenyl ring attached to a butenenitrile chain with a methylene group at the beta position relative to the nitrile functional group . The structural arrangement consists of three key components: a terminal nitrile group (-C≡N), a carbon-carbon double bond creating an unsaturated system, and an aromatic phenyl ring that contributes to the molecule's unique chemical properties.
The compound represents an important class of functionalized nitriles that combine aromatic and unsaturated aliphatic characteristics, making it relevant in various chemical applications and syntheses. The presence of multiple functional groups within a single molecule provides diverse reactivity patterns that can be exploited in organic chemistry.
Chemical Reactivity and Properties
The chemical reactivity of 3-Phenyl-3-butenenitrile derives from its three primary functional elements, each contributing distinct reaction pathways:
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The nitrile group (-C≡N) exhibits typical nitrile reactivity including potential hydrolysis to carboxylic acids or amides under appropriate conditions. This functional group also allows for reduction reactions, particularly with strong reducing agents, that can convert the nitrile to primary amines.
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The carbon-carbon double bond introduces unsaturation that enables addition reactions such as hydrogenation, halogenation, and various cycloadditions. This reactive site offers opportunities for further functionalization through electrophilic additions.
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The phenyl ring contributes aromatic properties, allowing for electrophilic aromatic substitution reactions under suitable conditions, further expanding the compound's synthetic utility.
While specific reaction data for 3-Phenyl-3-butenenitrile is limited in the available literature, its structural similarity to better-documented compounds suggests it would undergo comparable transformation pathways. The unique combination of these functional groups likely results in interesting chemoselectivity challenges during reactions, where one functional group might react preferentially over others depending on reaction conditions.
Related Compounds and Comparative Analysis
Several structurally related compounds provide context for understanding 3-Phenyl-3-butenenitrile's properties and behavior:
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(E)-4-phenyl-3-butenenitrile (CAS: 20068-10-4): An isomer with the phenyl group at the 4-position and a different double bond configuration . This structural variation likely affects reactivity patterns and physical properties.
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2-Butenenitrile,3-phenyl- (CAS: 14799-79-2): Another isomer with the double bond between positions 2 and 3 . The altered position of unsaturation would impact addition reactions and stereochemical outcomes.
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(3E)-2-methyl-4-phenyl-3-butenenitrile: A methylated derivative with modified electronic and steric properties compared to the parent compound .
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3-Butenenitrile (Allyl cyanide, CAS: 109-75-1): The non-phenylated parent compound . Comparison with this simpler molecule highlights the effects of phenyl substitution on physical properties and chemical behavior.
Comparative analysis of these related structures provides insights into structure-property relationships and could guide future research into optimizing the properties and applications of 3-Phenyl-3-butenenitrile. The differences in substitution patterns and stereochemistry among these compounds likely translate to measurable differences in reactivity, spectroscopic properties, and physical characteristics.
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